molecular formula C19H19N3O B13054618 4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide

4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B13054618
M. Wt: 305.4 g/mol
InChI Key: KCYUXNNJWTWXAZ-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group attached to the benzene ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Coupling Reaction: The final step involves coupling the quinoline derivative with a benzoyl chloride derivative under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of a dimethylamino group and a quinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C19H19N3O/c1-13-7-8-14-5-4-6-17(18(14)20-13)21-19(23)15-9-11-16(12-10-15)22(2)3/h4-12H,1-3H3,(H,21,23)

InChI Key

KCYUXNNJWTWXAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)N(C)C)C=C1

Origin of Product

United States

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